molecular formula C8H5F3O2 B13447669 2-(Difluoromethoxy)-4-fluorobenzaldehyde

2-(Difluoromethoxy)-4-fluorobenzaldehyde

Cat. No.: B13447669
M. Wt: 190.12 g/mol
InChI Key: WNGXBLYCEZMXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-4-fluorobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a difluoromethoxy (-OCF₂H) group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to their electronic and steric properties, which influence reactivity and bioavailability.

Properties

IUPAC Name

2-(difluoromethoxy)-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGXBLYCEZMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Difluoromethylation of Hydroxyfluorobenzaldehydes

One of the most direct routes involves the O-alkylation of a hydroxy-substituted fluorobenzaldehyde with a difluoromethylating agent:

  • Starting Material: 2-fluoro-4-hydroxybenzaldehyde (or positional isomers).
  • Reagents: Difluorocarbene sources such as chlorodifluoromethane (CHF2Cl) in the presence of a base (e.g., potassium fluoride).
  • Reaction Conditions: Basic medium, often with phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilicity of the phenolic oxygen.
  • Mechanism: The phenol oxygen attacks difluorocarbene generated in situ, forming the difluoromethoxy group.
  • Outcome: Formation of 2-(difluoromethoxy)-4-fluorobenzaldehyde directly from the hydroxy precursor.
  • Yields: Typically moderate to good, depending on reaction conditions and purification methods.

This approach is supported by synthetic protocols where 4-hydroxy-3-fluorobenzaldehyde was difluoromethylated to yield 4-(difluoromethoxy)-3-fluorobenzaldehyde, a positional isomer closely related to the target compound.

Halogenation and Subsequent Formylation

An alternative route involves halogenated intermediates, such as bromofluorobenzaldehydes, which can be converted into the target compound by nucleophilic substitution or further functional group transformations:

  • Step 1: Bromination of fluorotoluene derivatives to yield 2-bromo-6-fluorobenzyl bromide.
  • Step 2: Oxidation of the benzyl bromide to the corresponding benzaldehyde.
  • Conditions: Use of hydrobromic acid, hydrogen peroxide under light irradiation for bromination; dimethyl sulfoxide (DMSO) and inorganic compounds for oxidation at 70–100°C.
  • Purification: Extraction, drying, and silica gel chromatography.
  • Relevance: Although this method is primarily for 2-bromo-6-fluorobenzaldehyde, similar halogenated intermediates could be precursors for introducing difluoromethoxy groups via nucleophilic substitution.

Protection and Deprotection Strategies

To achieve regioselectivity and protect sensitive groups, protecting groups such as isopropoxy can be used on hydroxybenzaldehydes:

  • Example: Preparation of 2-fluoro-4-hydroxybenzaldehyde via selective protection of phenol groups, followed by difluoromethylation.
  • Reagents: Isopropyl ethers as protecting groups; DMF as solvent; potassium carbonate as base.
  • Advantages: Enables selective functionalization and avoids side reactions.
  • References: Patents describe methods for preparing hydroxyfluorobenzaldehydes with high purity, which can be further transformed into difluoromethoxy derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
O-Difluoromethylation 4-hydroxy-3-fluorobenzaldehyde, CHF2Cl, KF, TBAB Room temp to 60°C 6–24 hours 60–85 Phase-transfer catalyst improves yield
Bromination of fluorotoluene 2-bromo-6-fluorotoluene, HBr (40%), H2O2 (30%) Ambient, light 2–30 hours >90 Light promotes radical bromination
Oxidation of benzyl bromide DMSO, inorganic salts 70–100°C 3–8 hours 85–95 Silica gel chromatography purification
Protection of hydroxy group Isopropyl bromide, K2CO3, DMF 50–80°C 2–6 hours 90+ Enables regioselective transformations

Purification and Characterization

  • Purification is typically done by silica gel column chromatography to achieve >99% purity.
  • Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the presence of difluoromethoxy and fluorine substituents.
  • High-performance liquid chromatography (HPLC) is used to assess purity and yield.

Summary of Key Research Discoveries

  • The use of difluorocarbene generated in situ is a robust and versatile method for introducing difluoromethoxy groups onto aromatic hydroxy compounds.
  • Phase-transfer catalysts and optimized bases significantly improve reaction efficiency.
  • Halogenated intermediates provide flexible synthetic handles for further functionalization.
  • Protecting group strategies allow for selective substitution and high-purity product formation.
  • Industrial scale-up involves continuous flow reactors and advanced purification techniques to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, leading to changes in their activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 2-(Difluoromethoxy)-4-fluorobenzaldehyde with key analogs, highlighting differences in substituent positions and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
This compound C₈H₅F₃O₂ 202.12 (calc.) -OCF₂H (2), -F (4) High electronegativity, potential for H-bonding
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 -OCF₂H (4), -OCH₃ (3) Lower log S (solubility) due to methoxy group
4-(Difluoromethoxy)-2-fluoro-5-(hydroxymethyl)benzaldehyde C₉H₇F₃O₃ 220.15 -OCF₂H (4), -F (2), -CH₂OH (5) Enhanced solubility from -CH₂OH group
2-Fluoro-5-methoxybenzaldehyde C₈H₇FO₂ 154.14 -F (2), -OCH₃ (5) Reduced electron-withdrawing effects vs. -OCF₂H
4-Difluoromethoxybenzaldehyde C₈H₆F₂O₂ 172.13 -OCF₂H (4) Lacks 4-fluoro substituent; simpler structure

Physicochemical Properties

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃), increasing the aldehyde’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution (NAS) compared to analogs like 2-fluoro-5-methoxybenzaldehyde .
  • Solubility: The hydroxymethyl (-CH₂OH) group in 4-(difluoromethoxy)-2-fluoro-5-(hydroxymethyl)benzaldehyde improves aqueous solubility (log S ≈ -2.5) compared to non-polar derivatives like 4-difluoromethoxybenzaldehyde (log S ≈ -3.8) .
  • Bioavailability : Fluorine at the 4-position may enhance metabolic stability by resisting oxidative degradation, a property observed in fluorinated pharmaceuticals .

Research Implications and Challenges

  • Toxicity: Limited toxicological data exist for difluoromethoxybenzaldehydes. For instance, 4-(Bromomethyl)benzaldehyde lacks thorough toxicity studies, underscoring the need for caution in handling fluorinated aldehydes .
  • Regioselectivity : Achieving precise substitution patterns (e.g., avoiding byproducts like 5-iodo or nitro derivatives) remains a synthetic challenge, as seen in Biopharmacule’s catalog of complex fluorinated analogs .

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)-4-fluorobenzaldehyde?

The compound is typically synthesized via difluoromethylation of a fluorinated benzaldehyde precursor. A common method involves reacting 4-fluoro-2-hydroxybenzaldehyde with chlorodifluoromethane (generating difluorocarbene in situ) under basic conditions (e.g., potassium fluoride or sodium hydride) at 60–80°C. Yields range from 50–70%, with purification via column chromatography . Key reagents :

  • Precursor: 4-fluoro-2-hydroxybenzaldehyde
  • Difluoromethylation agent: Chlorodifluoromethane
  • Base: KF or NaH
  • Solvent: DMF or THF

Q. How is this compound characterized spectroscopically?

  • NMR :
  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons show splitting due to fluorine coupling.
  • ¹⁹F NMR : Distinct signals for difluoromethoxy (-OCF₂H, δ -80 to -85 ppm) and aryl fluorine (δ -110 to -115 ppm).
    • IR : Strong C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.
    • Mass Spec : Molecular ion peak at m/z 190.12 (C₈H₅F₃O₂) .

Q. What are the common chemical reactions of this compound?

  • Oxidation : Forms 2-(difluoromethoxy)-4-fluorobenzoic acid using KMnO₄ in acidic conditions (70–80% yield).
  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to 2-(difluoromethoxy)-4-fluorobenzyl alcohol.
  • Nucleophilic Substitution : The difluoromethoxy group reacts with amines (e.g., NH₃/EtOH) to yield secondary amines .

Advanced Research Questions

Q. How do positional isomers (e.g., 4-substituted vs. 2-substituted derivatives) affect biological activity?

Substitution patterns significantly alter bioactivity. For example:

CompoundBiological ActivityKey Feature
2-(Difluoromethoxy)-4-fluoroAnticancerHigh binding affinity to kinases
4-(Difluoromethoxy)-3-fluoroAnti-inflammatoryEnhanced metabolic stability
The 2,4-substitution in the target compound improves steric accessibility for enzyme binding compared to 3,4-isomers .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance difluorocarbene reactivity.
  • Temperature Control : Maintain 70°C to balance reaction rate and byproduct formation.
  • Solvent Optimization : Replace DMF with diglyme for better difluorocarbene stability (yields increase to ~75%) .

Q. What computational methods predict regioselectivity in substitution reactions?

  • DFT Calculations : Analyze Fukui indices to identify electrophilic sites. The difluoromethoxy group directs nucleophiles to the para-position of the aldehyde.
  • Molecular Docking : Predict binding modes in enzyme targets (e.g., CYP450 isoforms) using software like AutoDock Vina .

Q. How to resolve contradictions in reported biological data across studies?

  • Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C).
  • Structural Validation : Confirm compound purity via HPLC and X-ray crystallography to rule out isomer contamination .

Q. What strategies improve metabolic stability in SAR studies?

  • Fluorine Scanning : Introduce fluorine at ortho positions to block cytochrome P450 oxidation.
  • Isosteric Replacement : Replace the difluoromethoxy group with trifluoromethoxy to enhance lipophilicity (logP increases by 0.5 units) .

Q. Table 2. Biological Activity vs. Substituent Position

Position of -OCF₂HTarget Enzyme (IC₅₀, nM)Selectivity Index
2-positionEGFR: 12 ± 28.5
4-positionCOX-2: 45 ± 53.2
EGFR: Epidermal Growth Factor Receptor; COX-2: Cyclooxygenase-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.